molecular formula C13H11F3N4O2 B6592049 N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine CAS No. 1820666-09-8

N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Cat. No.: B6592049
CAS No.: 1820666-09-8
M. Wt: 312.25 g/mol
InChI Key: TVBZDHMLIRUAHG-UHFFFAOYSA-N
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Description

N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a pyrimidine ring, which are linked to a glycine moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine typically involves multi-step organic reactions One common method includes the condensation of pyridine-3-carbaldehyde with a trifluoromethyl-substituted pyrimidine derivative under basic conditionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications .

Scientific Research Applications

N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with trifluoromethyl and pyridine groups, such as:

Uniqueness

The uniqueness of N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

2-[methyl-[4-pyridin-3-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O2/c1-20(7-11(21)22)12-18-9(8-3-2-4-17-6-8)5-10(19-12)13(14,15)16/h2-6H,7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBZDHMLIRUAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701150683
Record name Glycine, N-methyl-N-[4-(3-pyridinyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820666-09-8
Record name Glycine, N-methyl-N-[4-(3-pyridinyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820666-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-methyl-N-[4-(3-pyridinyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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